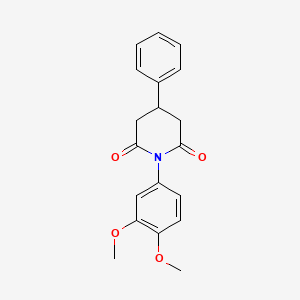
1-(3,4-Dimethoxyphenyl)-4-phenylpiperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxyphenyl)-4-phenylpiperidine-2,6-dione is an organic compound belonging to the class of piperidines This compound is characterized by the presence of a piperidine ring substituted with a 3,4-dimethoxyphenyl group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-4-phenylpiperidine-2,6-dione typically involves the reaction of 3,4-dimethoxybenzaldehyde with phenylacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. For instance, the use of ionic organic solids as catalysts has been explored to facilitate the Michael addition of N-heterocycles to chalcones, which can be further processed to obtain the target compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-4-phenylpiperidine-2,6-dione undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives, quinones, and hydroquinones .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-4-phenylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit dipeptidyl peptidase 4, affecting glucose metabolism and insulin secretion .
Comparaison Avec Des Composés Similaires
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups replacing hydroxy groups.
3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol: Exhibits anti-inflammatory activity.
Ethanone, 1-(3,4-dimethoxyphenyl)-: A related compound with similar structural features.
Uniqueness: 1-(3,4-Dimethoxyphenyl)-4-phenylpiperidine-2,6-dione stands out due to its unique piperidine ring structure and the presence of both 3,4-dimethoxyphenyl and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C19H19NO4 |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
1-(3,4-dimethoxyphenyl)-4-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C19H19NO4/c1-23-16-9-8-15(12-17(16)24-2)20-18(21)10-14(11-19(20)22)13-6-4-3-5-7-13/h3-9,12,14H,10-11H2,1-2H3 |
Clé InChI |
GNKQIJSOEPWXEM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)N2C(=O)CC(CC2=O)C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B11277134.png)
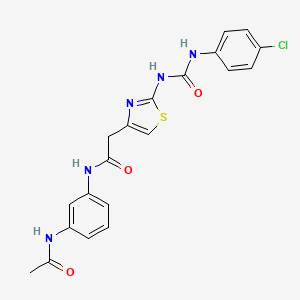

![2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B11277144.png)
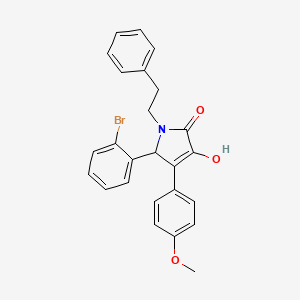
![5,5-dimethyl-14-(4-oxopentyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B11277180.png)
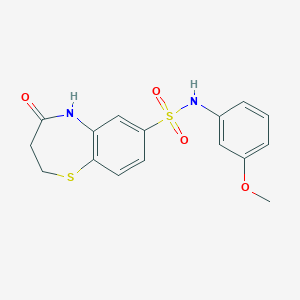
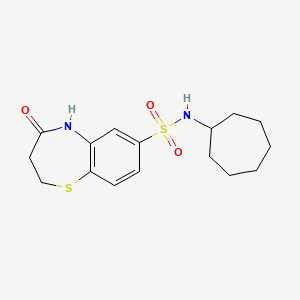
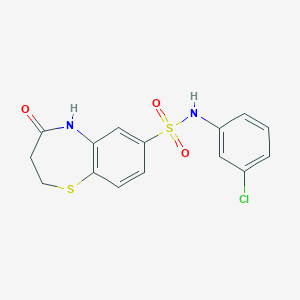
![Butyl 7-(5-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11277211.png)

![2-[4-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(2-methylpropyl)acetamide](/img/structure/B11277222.png)
![N-[2-(5-Oxo-3-{[(phenylcarbamoyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]benzamide](/img/structure/B11277223.png)
![N-(4-methylphenyl)-2-(5,5,13-trimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)acetamide](/img/structure/B11277227.png)
